molecular formula C23H32O4 B022241 dictyoceratin A CAS No. 104900-68-7

dictyoceratin A

Cat. No.: B022241
CAS No.: 104900-68-7
M. Wt: 372.5 g/mol
InChI Key: FMHCCRKQMUIWGQ-OVOQHVDUSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of EKB-569 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic route is proprietary, but it generally involves the use of organic solvents, catalysts, and controlled reaction environments to achieve the desired product .

Industrial Production Methods: Industrial production of EKB-569 follows similar synthetic routes but on a larger scale. This involves the optimization of reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The process is typically carried out in batch reactors with stringent quality control measures to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions: EKB-569 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .

Scientific Research Applications

EKB-569 has a wide range of scientific research applications, including:

Mechanism of Action

EKB-569 exerts its effects by irreversibly binding to the epidermal growth factor receptor (EGFR), thereby inhibiting its tyrosine kinase activity. This inhibition prevents the activation of downstream signaling pathways that promote cell proliferation, survival, and metastasis. The molecular targets include the ATP-binding site of EGFR, leading to the blockade of signal transduction and subsequent induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Uniqueness of EKB-569: EKB-569 is unique due to its irreversible binding to EGFR, which provides prolonged inhibition compared to reversible inhibitors like gefitinib and erlotinib. This irreversible binding can lead to more sustained therapeutic effects and potentially overcome resistance mechanisms that limit the efficacy of reversible inhibitors .

Properties

CAS No.

104900-68-7

Molecular Formula

C23H32O4

Molecular Weight

372.5 g/mol

IUPAC Name

methyl 3-[[(1R,2S,4aS,8aS)-1,2,4a-trimethyl-5-methylidene-3,4,6,7,8,8a-hexahydro-2H-naphthalen-1-yl]methyl]-4,5-dihydroxybenzoate

InChI

InChI=1S/C23H32O4/c1-14-7-6-8-19-22(14,3)10-9-15(2)23(19,4)13-17-11-16(21(26)27-5)12-18(24)20(17)25/h11-12,15,19,24-25H,1,6-10,13H2,2-5H3/t15-,19+,22+,23+/m0/s1

InChI Key

FMHCCRKQMUIWGQ-OVOQHVDUSA-N

Isomeric SMILES

C[C@H]1CC[C@]2([C@H]([C@]1(C)CC3=C(C(=CC(=C3)C(=O)OC)O)O)CCCC2=C)C

SMILES

CC1CCC2(C(C1(C)CC3=C(C(=CC(=C3)C(=O)OC)O)O)CCCC2=C)C

Canonical SMILES

CC1CCC2(C(C1(C)CC3=C(C(=CC(=C3)C(=O)OC)O)O)CCCC2=C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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